molecular formula C15H14N2O3S B2903688 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034251-08-4

1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2903688
CAS No.: 2034251-08-4
M. Wt: 302.35
InChI Key: LETUKUILOMTMFQ-UHFFFAOYSA-N
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Description

1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea (CAS: 2034251-08-4) is a bifuran-thiophene hybrid urea derivative of significant interest in medicinal chemistry and material science research. This compound, with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol, features a unique structure that combines bifuran and thiophene moieties linked by a urea functional group . The presence of the urea linker is particularly valuable, as it provides strong hydrogen-bonding capability, which can be leveraged for molecular recognition and supramolecular assembly in the development of new materials, or for enhancing binding affinity with biological targets in drug discovery projects . The heterocyclic framework of this compound is reminiscent of many pharmacologically active molecules. Thiophene derivatives, as a class, are known to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities, making them a crucial anchor for medicinal chemists seeking new lead molecules . The modular design of this specific urea derivative allows for further functionalization, positioning it as a versatile intermediate or a core structural prototype for the synthesis of combinatorial libraries and the investigation of new chemical entities with enhanced pharmacological or physical properties . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(17-9-13-2-1-7-21-13)16-8-12-3-4-14(20-12)11-5-6-19-10-11/h1-7,10H,8-9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETUKUILOMTMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,3’-bifuran-5-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable amine and a urea derivative. The reaction conditions often include:

  • Solvent: Commonly used solvents include dichloromethane or ethanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control over reaction conditions.
  • Purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may:

  • Bind to enzymes or receptors, inhibiting or activating their function.
  • Interact with DNA or RNA, affecting gene expression.
  • Modulate signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical features of the target compound and related urea derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference(s)
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea (Target) C₁₆H₁₅N₂O₃S* ~329.4† [2,3'-Bifuran]-5-ylmethyl, thiophen-2-ylmethyl Combines bifuran’s oxygen-rich heterocycles with thiophene’s sulfur aromaticity. Inferred
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea C₁₈H₁₈N₂O₅ 342.3 [2,2'-Bifuran]-5-ylmethyl, 2,3-dimethoxyphenyl Methoxy groups enhance solubility; bifuran isomer may alter electronic properties.
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea C₁₆H₁₈N₂O₃S 318.4 Dihydrobenzofuran (partially saturated furan), thiophen-2-ylmethyl Saturation in furan may reduce aromaticity but improve metabolic stability.
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea C₁₇H₁₆FN₃OS₂ 361.5 Fluorophenyl-thiazole, thiophen-2-ylmethyl Thiazole introduces nitrogen and sulfur; fluorine enhances lipophilicity and bioavailability.
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole C₁₆H₁₂ClN₂S₂ 330.9 Benzimidazole core with dual thiophene substituents Dual thiophenes enhance π-stacking; benzimidazole provides rigidity and hydrogen-bonding capacity.

*Inferred from structural similarity to ; †Estimated based on molecular formula.

Structural and Functional Insights

  • Bifuran vs. Other Heterocycles: The [2,3'-bifuran] group in the target compound differs from the [2,2'-bifuran] isomer in , which may lead to variations in dihedral angles and intermolecular interactions. Compared to dihydrobenzofuran in , the unsaturated bifuran in the target compound likely exhibits stronger aromaticity, influencing electronic properties such as dipole moments and redox behavior.
  • Thiophene vs. Thiazole/Imidazole :

    • The thiophen-2-ylmethyl group in the target compound and contrasts with the thiazole in . Thiophene’s sulfur atom participates in resonance without lone-pair donation, whereas thiazole’s nitrogen enables hydrogen bonding. This difference may affect solubility and target affinity .
    • The dual thiophene-substituted benzimidazole in demonstrates enhanced crystallinity due to C–H···N and π-π interactions, suggesting that the target compound’s thiophene group may similarly stabilize its solid-state structure .
  • Physicochemical Properties :

    • The target compound’s molecular weight (~329.4 g/mol) is comparable to and , aligning with Lipinski’s rule of five for drug-likeness.
    • Methoxy groups in improve aqueous solubility, while the absence of such polar groups in the target compound may necessitate formulation adjustments for bioavailability.

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea with high yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves reacting a bifuran derivative (e.g., [2,3'-bifuran]-5-carbaldehyde) with thiophen-2-ylmethylamine in the presence of an isocyanate precursor (e.g., phosgene or carbonyldiimidazole) to form the urea linkage . Key parameters include:

  • Temperature: 0–25°C to minimize side reactions.
  • Solvent: Dichloromethane or THF for solubility and reaction homogeneity.
  • Catalysts: Lewis acids (e.g., ZnCl₂) to enhance reaction rates .
    Continuous flow reactors are recommended for scaling up, improving reproducibility, and reducing thermal degradation .

How can researchers characterize the molecular structure and confirm the purity of this compound?

Level: Basic
Methodological Answer:
Characterization requires multi-modal analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and bifuran/thiophene substituents .
  • IR Spectroscopy: Urea carbonyl stretch (1640–1680 cm⁻¹) and heterocyclic C-H bending (thiophene ~700 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 345.1) .
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

What methodologies are employed to investigate the biological targets and mechanisms of action of this urea derivative?

Level: Advanced
Methodological Answer:
Mechanistic studies involve:

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to putative protein targets (e.g., kinases or GPCRs) .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular Docking: Computational models (AutoDock Vina) predict binding modes, guided by X-ray crystallography of homologous targets .
    Orthogonal assays (e.g., enzymatic inhibition or cellular viability) validate functional activity and resolve contradictory data .

How do structural modifications to the bifuran or thiophene moieties affect the compound's bioactivity?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic modifications:

  • Bifuran Replacement: Substitute with bipyridine (increased rigidity) or benzodioxole (enhanced π-stacking) to alter target selectivity .
  • Thiophene Modifications: Introduce electron-withdrawing groups (e.g., Cl) to improve metabolic stability .
    Example SAR Table:
ModificationBioactivity ChangeReference
Bifuran → BipyridineIncreased kinase inhibition
Thiophene → FuranReduced cytotoxicity

What computational approaches predict reactivity and optimal reaction pathways for synthesis?

Level: Advanced
Methodological Answer:
Quantum chemical calculations (Gaussian 16) model transition states and intermediates to identify low-energy pathways . ICReDD’s hybrid approach combines:

  • Reaction Path Search: Identifies feasible mechanisms (e.g., urea formation via carbamate intermediate).
  • Machine Learning: Prioritizes solvent/catalyst combinations using historical reaction data .
    Density Functional Theory (DFT) optimizes orbital interactions for regioselective bifuran functionalization .

How should researchers address contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:
Contradictions arise from assay variability (e.g., cell line differences) or impurity interference. Mitigation strategies:

  • Standardized Protocols: Use CLIA-certified assays with internal controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal Validation: Confirm cytotoxicity via MTT and apoptosis markers (caspase-3 activation) .
  • Batch Reproducibility: Synthesize multiple lots and compare LC-MS purity (>98%) and activity .

What experimental design strategies optimize the synthesis process?

Level: Basic
Methodological Answer:
Design of Experiments (DoE) minimizes trial runs while maximizing data quality:

  • Factorial Design: Vary temperature (20–40°C), solvent polarity (THF vs. DCM), and catalyst loading (0.1–1.0 eq) .
  • Response Surface Methodology (RSM): Models interactions between parameters to predict optimal yield (e.g., 85% at 25°C, 0.5 eq ZnCl₂) .
    Statistical tools (JMP or Minitab) analyze significance (p < 0.05) and generate contour plots for visualization .

What are key considerations for stability studies under environmental stress?

Level: Basic
Methodological Answer:
Stress testing under ICH guidelines includes:

  • Thermal Stability: 40–60°C for 14 days (monitor via HPLC).
  • Photodegradation: Expose to UV light (320–400 nm) for 48 hours .
  • Hydrolytic Stability: pH 1–13 buffers at 37°C; urea bonds degrade at pH < 2 .
    Degradation products are identified using LC-MS/MS and compared to synthetic standards .

How can the compound’s electronic properties be leveraged for material science?

Level: Advanced
Methodological Answer:
The bifuran-thiophene framework exhibits π-conjugation for charge transport. Applications:

  • Organic Electronics: Fabricate thin-film transistors (TFTs) via spin-coating; measure mobility (μ) using four-probe techniques .
  • Photovoltaics: UV-Vis spectroscopy (λmax ~350 nm) and cyclic voltammetry (HOMO/LUMO levels) guide use in donor-acceptor polymers .

What models evaluate the compound’s pharmacological potential?

Level: Advanced
Methodological Answer:

  • In Vitro:
    • Enzyme Inhibition: IC₅₀ determination against COX-2 or CYP450 isoforms .
    • Cell-Based Assays: Anti-proliferative activity in cancer lines (e.g., MCF-7) via flow cytometry .
  • In Vivo:
    • Pharmacokinetics: Rodent studies measuring Cmax, t½, and bioavailability after oral administration .
    • Toxicity: Acute toxicity (LD₅₀) and histopathology in liver/kidney .

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